N-Cyclohexylmethoxyphthalimide
Description
N-Cyclohexylmethoxyphthalimide is a cyclic imide derivative characterized by a phthalimide backbone substituted with a cyclohexylmethoxy group at the nitrogen position. The compound’s structure comprises a bicyclic aromatic core (phthalimide) functionalized with a methoxy-linked cyclohexyl moiety, imparting unique steric and electronic properties. The cyclohexylmethoxy group likely enhances lipophilicity, improving solubility in non-polar solvents, while the phthalimide core retains reactivity typical of cyclic imides, such as participation in nucleophilic substitutions or polymerizations .
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(cyclohexylmethoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-14-12-8-4-5-9-13(12)15(18)16(14)19-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
InChI Key |
XWWCWCVXXGNINI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares N-Cyclohexylmethoxyphthalimide with structurally related phthalimide derivatives:
*Calculated based on molecular formulas.
Reactivity and Functional Differences
- In contrast, the chloro group in 3-chloro-N-phenyl-phthalimide withdraws electron density, increasing electrophilicity at the aromatic core . N-Hydroxyphthalimide’s acidic hydroxy group (pKa ~6.5) enables hydrogen abstraction, making it effective in oxidation catalysis, whereas the cyclohexylmethoxy substituent lacks comparable acidity .
- Steric Influence: The bulky cyclohexylmethoxy group in this compound may hinder reactions requiring planar transition states (e.g., Diels-Alder). Conversely, N-methyl and N-phenyl analogs (e.g., 4-Amino-N-methylphthalimide) exhibit lower steric hindrance, favoring nucleophilic additions .
Solubility and Stability :
- Cyclohexyl-derived substituents (methoxy, thio) enhance solubility in hydrocarbons but may reduce crystallinity compared to phenyl or methyl groups.
- Thioether-containing analogs (e.g., N-Cyclohexylthiophthalimide) are prone to oxidation, forming sulfoxides or sulfones, whereas methoxy groups are oxidatively stable .
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